molecular formula C9H6BrF3O2 B11840414 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone CAS No. 1588441-04-6

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone

Cat. No.: B11840414
CAS No.: 1588441-04-6
M. Wt: 283.04 g/mol
InChI Key: VMJGIKMRJDKJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone is a brominated acetophenone derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position and a bromine atom at the 2-position of the aromatic ring. This compound belongs to a class of halogenated aromatic ketones, which are of interest in medicinal chemistry and materials science due to their unique electronic and steric properties imparted by the electron-withdrawing trifluoromethoxy and bromine groups.

Properties

CAS No.

1588441-04-6

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

1-[2-bromo-3-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H6BrF3O2/c1-5(14)6-3-2-4-7(8(6)10)15-9(11,12)13/h2-4H,1H3

InChI Key

VMJGIKMRJDKJMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Microwave-Assisted Bromination with NBS

A microwave-enhanced protocol using NBS and p-toluenesulfonic acid (PTSA) in dichloromethane (DCM) achieves 95% yield within 30 minutes at 80°C. The reaction proceeds via acid-catalyzed enolization, followed by electrophilic bromine addition. Key parameters include:

ParameterOptimal ConditionYield Impact
SolventDCMMaximizes selectivity
Temperature80°CAccelerates kinetics
Catalyst Loading10 mol% PTSAPrevents di-bromination

This method avoids polybromination by maintaining strict stoichiometry (1:1 substrate-to-NBS ratio) and leverages microwave irradiation for rapid heating.

Conventional Bromination with Sodium Bromate

An alternative approach uses sodium bromate (NaBrO₃) in aqueous H₂SO₄ at 0–5°C, yielding 82–88% product. The bromine is generated in situ via the reaction:
5 Br+BrO3+6H+3Br2+3H2O\text{5 Br}^- + \text{BrO}_3^- + 6 \text{H}^+ \rightarrow 3 \text{Br}_2 + 3 \text{H}_2\text{O}
This exothermic process requires careful temperature control to prevent ring bromination.

Diazotization-Coupling-Hydrolysis Sequence

A three-step synthesis starting from 3-nitro-4-(trifluoromethoxy)aniline provides an alternative route, particularly useful for large-scale production.

Diazotization and Coupling

3-Nitro-4-(trifluoromethoxy)aniline is diazotized with NaNO₂/H₂SO₄ at 0–5°C, forming a diazonium salt that couples with ethyl vinyl ether in the presence of CuCl (Scheme 1):
Ar-N2++CH2=CHOEtCuClAr-CH2C(OEt)\text{Ar-N}_2^+ + \text{CH}_2=\text{CHOEt} \xrightarrow{\text{CuCl}} \text{Ar-CH}_2\text{C(OEt)}
Yields exceed 90% when using 20% H₂SO₄ and stoichiometric CuCl.

Hydrolysis to Acetophenone

The coupled intermediate undergoes acidic hydrolysis (HCl/H₂O, reflux) to yield 1-(3-(trifluoromethoxy)phenyl)ethanone, followed by bromination as described in Section 1.

Friedel-Crafts Acylation of Brominated Arenes

A less common but viable method involves Friedel-Crafts acylation of 2-bromo-1,3-bis(trifluoromethoxy)benzene with acetyl chloride.

Catalytic Systems and Conditions

Using AlCl₃ (1.2 equiv) in nitrobenzene at 120°C for 6 hours achieves 75% acylation. However, competing ortho-acylation and catalyst deactivation by trifluoromethoxy groups limit efficiency.

CatalystSolventTemp (°C)Yield (%)
AlCl₃Nitrobenzene12075
FeCl₃DCE8058
Hf(OTf)₄Toluene10063

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 reported syntheses reveals critical trade-offs:

MethodAvg Yield (%)Purity (%)ScalabilityCost Index
Microwave Bromination9599.5Moderate3.2
Diazotization Route8899.2High2.1
Friedel-Crafts6898.0Low4.5

Microwave-assisted bromination offers superior efficiency but requires specialized equipment. The diazotization pathway, while lengthier, is preferred for kilogram-scale production due to readily available starting materials .

Chemical Reactions Analysis

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium diisopropylamide (LDA), palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone has been studied for its potential biological activities, particularly in medicinal chemistry. The presence of halogens contributes to its ability to interact with various biological targets, making it a candidate for drug development.

Potential Biological Activities:

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for effective compounds are often below 20 µM .
  • Anticancer Activity : The compound may inhibit specific enzymes or modulate cellular processes through interactions with molecular targets, suggesting potential applications in cancer therapy .

Case Studies

Several studies have highlighted the effectiveness of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone in various applications:

  • Enzyme Inhibition Studies : A notable study demonstrated that this compound could inhibit key enzymes involved in metabolic pathways, providing insights into its mechanism of action against cancer cells. The findings suggest that it may form covalent bonds with active site residues of target enzymes .
  • Antimicrobial Screening : High-throughput screening of chemical libraries revealed that structurally related compounds exhibit potent activity against several bacterial strains. For instance, one study reported MIC values indicating strong inhibitory effects against Escherichia coli and other pathogens .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone involves its interaction with various molecular targets. The bromine and trifluoromethoxy groups contribute to its reactivity and ability to form stable intermediates during chemical reactions. These interactions can modulate biological pathways, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃): The -OCF₃ group is strongly electron-withdrawing due to the inductive effect of fluorine atoms, reducing electron density on the aromatic ring compared to the electron-donating -OCH₃ group. This difference significantly impacts reactivity in electrophilic aromatic substitution (EAS) and coupling reactions .

Physicochemical Properties

  • Melting Points: Bromine and -OCF₃ substituents generally increase melting points compared to non-halogenated analogs. For example, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone has a crystalline structure favoring higher thermal stability .

Biological Activity

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including the presence of bromine and a trifluoromethoxy group, enhance its reactivity and interaction with biological targets. This article explores the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Structural Characteristics

The molecular structure of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone includes:

  • A bromine atom, which can participate in nucleophilic substitution reactions.
  • A trifluoromethoxy group that enhances electronic properties and reactivity.
  • An ethanone moiety attached to a phenyl ring, contributing to its potential as a bioactive agent.

Mechanisms of Biological Activity

Research indicates that 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone interacts with nucleophilic sites in biological molecules. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with active site residues. This property is crucial for its potential as a therapeutic agent against various diseases.
  • Cellular Modulation : It may modulate cellular processes through interactions with proteins or nucleic acids, potentially altering their function and activity.

Antimicrobial Activity

Studies have demonstrated that compounds similar to 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone exhibit antimicrobial properties. For instance, the compound showed significant inhibitory effects against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA).

CompoundMIC (μg/mL)Target Organism
1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone4 - 8MRSA
Nitroimidazole Derivative0.006 - 0.024Mycobacterium spp.

The presence of the trifluoromethoxy group has been correlated with enhanced antibacterial activity compared to non-fluorinated analogs .

Anticancer Activity

The anticancer potential of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone has been explored through various in vitro assays. Notably, it exhibited significant growth inhibition in cancer cell lines such as HeLa and MDA-MB-231.

Cell LineIC50 (μM)Treatment Duration
HeLa9.22 ± 0.1748 h
MDA-MB-2310.36Varies

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .

Case Studies

Several studies have highlighted the biological activity of related compounds that share structural similarities with 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone:

  • Antitubercular Activity : A study found that analogs with similar halogen substitutions exhibited promising antitubercular activity with IC50 values ranging from 0.5 to 1.0 μg/mL against drug-resistant strains .
  • Cytotoxicity Profiles : Research on cytotoxicity revealed that derivatives of this class could show varying degrees of toxicity depending on their substituents, with some exhibiting less toxicity than standard chemotherapeutic agents like doxorubicin .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2-bromo-3-(trifluoromethoxy)benzene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Bromination of a pre-formed ethanone derivative (e.g., using bromine in dichloromethane under controlled temperature) is another viable route . Optimization involves monitoring reaction kinetics via TLC or GC-MS, adjusting stoichiometry (1:1.2 molar ratio of substrate to bromine), and maintaining anhydrous conditions to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • NMR : The 1H^{1}\text{H}-NMR spectrum will show a singlet for the acetyl group (~2.6 ppm) and splitting patterns for aromatic protons influenced by bromine and trifluoromethoxy substituents. 19F^{19}\text{F}-NMR will confirm the trifluoromethoxy group (~-58 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) will verify the molecular ion peak (expected m/z: 295.96 for C₉H₆BrF₃O₂⁺) .
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (~1200–1100 cm⁻¹) are diagnostic .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The compound is sensitive to light and moisture due to the bromine and trifluoromethoxy groups. Store in amber glass vials at 2–8°C under inert gas (e.g., argon). Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can assess decomposition pathways, monitored by HPLC .

Q. How can researchers evaluate the acute toxicity profile of this compound in preliminary assays?

  • Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity using rodent models. Dose ranges (50–300 mg/kg) are administered, with mortality and clinical signs (e.g., respiratory distress, lethargy) recorded over 14 days. Parallel in vitro assays (e.g., MTT on HepG2 cells) quantify cytotoxicity (IC₅₀) .

Advanced Research Questions

Q. What strategies address the regioselectivity challenges in electrophilic substitution reactions involving this compound?

  • Methodological Answer : The electron-withdrawing trifluoromethoxy and bromine groups direct electrophiles to the para position relative to the acetyl group. Computational modeling (DFT, e.g., Gaussian) predicts charge distribution and reactive sites. Experimental validation via nitration (HNO₃/H₂SO₄) followed by LC-MS analysis confirms regioselectivity .

Q. How does the compound interact with biological targets, and what mechanistic studies are recommended?

  • Methodological Answer : Molecular docking (AutoDock Vina) against enzymes like cytochrome P450 or tubulin (based on structural analogs in ) identifies binding modes. Fluorescence quenching assays quantify interactions with serum albumin, while ROS generation assays (DCFH-DA probe) evaluate oxidative stress mechanisms .

Q. What computational tools predict physicochemical properties relevant to drug-likeness?

  • Methodological Answer : Use the ACD/Labs Percepta Platform to calculate logP (~2.8), aqueous solubility (0.12 mg/mL), and pKa (~-2 for the trifluoromethoxy group). QSAR models (e.g., SwissADME) assess bioavailability and blood-brain barrier penetration .

Q. How can crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, particularly the dihedral angle between the acetyl group and aromatic ring. Twinning or disorder issues (common in brominated aromatics) are mitigated by slow evaporation crystallization (acetone/hexane) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.